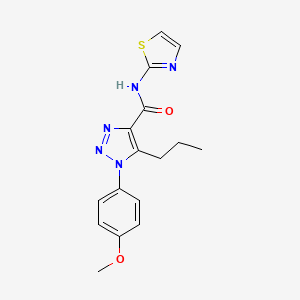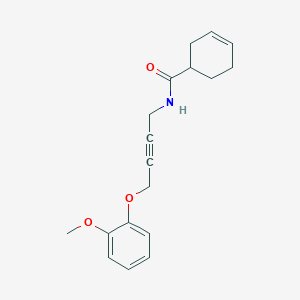
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Triazoles, on the other hand, are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are widely used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of thiazoles often involves the reaction of alpha-haloketones with thioamides . The synthesis of triazoles typically involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click” reaction.
Molecular Structure Analysis
Thiazoles have a five-membered ring structure with sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Triazoles also have a five-membered ring structure, but with three nitrogen atoms.
Chemical Reactions Analysis
Thiazoles and triazoles can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to the body and contribute to aging and diseases.
Analgesic Activity
Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) effects . This makes them potential candidates for the development of new pain medications.
Anti-Inflammatory Activity
Thiazole derivatives can also act as anti-inflammatory agents . They could be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole compounds have shown antimicrobial properties, making them useful in combating various bacterial infections .
Antifungal Activity
In addition to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . This suggests potential use in treating fungal infections.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral activity . They could be used in the development of new antiviral drugs.
Anticonvulsant Activity
Some thiazole derivatives have shown anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Antitumor or Cytotoxic Activity
Thiazole compounds have demonstrated antitumor or cytotoxic activity . This suggests they could be used in cancer treatment.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-4-13-14(15(22)18-16-17-9-10-24-16)19-20-21(13)11-5-7-12(23-2)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXMNDIKIUJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)
![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)

![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)


![1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B2370426.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)
![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)